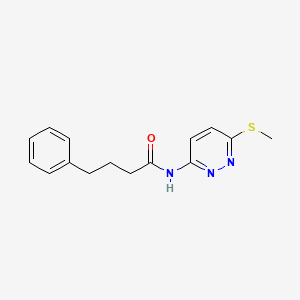

N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(6-(methylthio)pyridazin-3-yl)benzamide” is a chemical compound used in scientific research. It belongs to the class of pyridazin-3(2H)-one derivatives which have attracted the attention of medicinal chemists due to their diverse pharmacological activities .

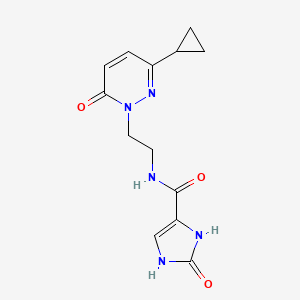

Molecular Structure Analysis

While the specific molecular structure analysis for “N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide” is not available, similar compounds have been studied using techniques such as B3LYP geometry and energy and GIAO/B3LYP NMR calculations .Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

Histamine H3 Receptor Antagonism

A novel series of pyridazin-3-one derivatives, related to the compound , has been identified as potent and selective histamine H3 receptor (H3R) antagonists/inverse agonists. These derivatives exhibit significant potential in the treatment of attentional and cognitive disorders due to their high affinity for human and rat H3Rs, demonstrating more than 1000-fold selectivity over other histamine receptor subtypes. The optimization of these derivatives led to compounds with ideal pharmaceutical properties for CNS drugs, indicating their potential utility in preclinical development for cognitive enhancement and attention deficit disorders (Hudkins et al., 2011).

Synthetic and Material Applications

Tautomeric Stability and Methylation

The exhaustive methylation of certain pyridazinone derivatives has been studied for understanding tautomeric stability, a crucial factor in the activity of pyridazine medicinal drugs. This research has implications for the synthesis of more stable and effective medicinal compounds by optimizing the methylation process, which predominantly leads to the O-methylated forms of the compounds under study (Katrusiak & Katrusiak, 2004).

Antimicrobial and Anticonvulsant Activities

Ring Transformation and Antimicrobial Activity

Research on indolyl-substituted 2(3H)-furanones and their conversion into pyridazin-3(4H)-ones and other heterocycles has revealed significant antimicrobial activities against a variety of bacterial and fungal species. This suggests that derivatives of the compound may also possess valuable antimicrobial properties, potentially contributing to the development of new antibacterial and antifungal agents (Abou-Elmagd et al., 2015).

Cardiotonic and Herbicidal Activities

Cardiotonic Properties

A series of pyridazinone derivatives, structurally related to the compound of interest, have been synthesized and evaluated for inotropic activity and cardiohemodynamic effects. Some of these compounds displayed potent positive inotropic activity along with vasodilating activity, suggesting their potential use as cardiotonics (Okushima et al., 1987).

Herbicidal Activities

Pyridazinone herbicides have been studied for their modes of action, particularly their ability to inhibit the Hill reaction and photosynthesis, leading to phytotoxic effects similar to those of atrazine. This research demonstrates the utility of pyridazinone derivatives in agricultural applications, offering insights into the development of novel herbicides (Hilton et al., 1969).

Eigenschaften

IUPAC Name |

N-(6-methylsulfanylpyridazin-3-yl)-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c1-20-15-11-10-13(17-18-15)16-14(19)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNBOKHTEUDWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(azepan-1-yl)-2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one](/img/structure/B2644166.png)

![2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2644170.png)

![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2644175.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2644178.png)

![N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2644181.png)

![(E)-4-(Dimethylamino)-1-(2-phenyl-3-azabicyclo[3.2.1]octan-3-yl)but-2-en-1-one](/img/structure/B2644182.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2644186.png)